Pipacycline

説明

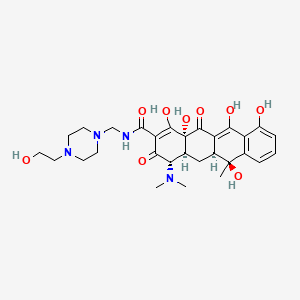

ピパシクリンは、メピシクリンとしても知られており、半合成テトラサイクリン系抗生物質です。これは、ホルムアルデヒドと4-ヒドロキシエチルピペラジンをテトラサイクリンとマンニッヒ縮合させて生成されます。 ピペラジン基の導入により、バイオアベイラビリティが向上し、より効果的な抗生物質となっています .

製造方法

ピパシクリンは、ホルムアルデヒド、4-ヒドロキシエチルピペラジン、およびテトラサイクリンを含むマンニッヒ縮合反応によって合成されます 。この反応はピペラジン基を導入し、化合物のバイオアベイラビリティを向上させます。ピパシクリンの工業的製造方法は、一般的に同様の反応条件を用いた大規模合成を含み、化合物の純度と有効性を保証します。

作用機序

ピパシクリンは、細菌のタンパク質合成を阻害することにより効果を発揮します。細菌のリボソームに結合し、成長中のペプチド鎖に新しいアミノ酸が追加されるのを防ぎます。この作用により、細菌の増殖と複製が効果的に停止します。 ピパシクリンの分子標的は、タンパク質合成に不可欠な細菌のリボソームサブユニットです .

類似の化合物との比較

ピパシクリンは、バイオアベイラビリティを向上させるピペラジン基の導入により、テトラサイクリン系抗生物質の中でユニークです。類似の化合物には以下が含まれます。

テトラサイクリン: ピパシクリンの母体化合物で、さまざまな細菌感染症の治療に使用されます。

ドキシサイクリン: 吸収が改善され、半減期が長いテトラサイクリン系抗生物質です。

ミノサイクリン: 脂溶性が高く、組織への浸透性が優れた別のテトラサイクリン誘導体です

ピパシクリンの独自性は、ピペラジン基によるバイオアベイラビリティの向上にあり、特定の臨床環境においてより効果的な抗生物質となっています。

準備方法

Pipacycline is synthesized through a Mannich condensation reaction involving formaldehyde, 4-hydroxyethylpiperazine, and tetracycline . This reaction introduces the piperazine group, which enhances the bioavailability of the compound. Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions, ensuring the compound’s purity and efficacy.

化学反応の分析

ピパシクリンは、以下を含むさまざまな化学反応を起こします。

酸化: ピパシクリンは特定の条件下で酸化されて、酸化された誘導体を生成することができます。

還元: 還元反応は、ピパシクリンを還元された形態に変換することができ、それは異なる生物学的活性を有する可能性があります。

これらの反応で使用される一般的な試薬および条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件および試薬によって異なります。

科学研究への応用

ピパシクリンには、以下を含むいくつかの科学研究への応用があります。

化学: ピパシクリンは、テトラサイクリン誘導体とその化学的性質に関する研究におけるモデル化合物として使用されます。

生物学: 生物学的研究において、ピパシクリンは、テトラサイクリン系抗生物質が細菌の増殖と耐性機構に与える影響を研究するために使用されます。

産業: ピパシクリンのバイオアベイラビリティが向上したことから、製薬業界で新しい抗生物質製剤を開発するための貴重な化合物となっています

科学的研究の応用

Pipacycline has several scientific research applications, including:

Chemistry: this compound is used as a model compound in studies involving tetracycline derivatives and their chemical properties.

Biology: In biological research, this compound is used to study the effects of tetracycline antibiotics on bacterial growth and resistance mechanisms.

Industry: This compound’s improved bioavailability makes it a valuable compound in the pharmaceutical industry for developing new antibiotic formulations

類似化合物との比較

Pipacycline is unique among tetracycline antibiotics due to the introduction of the piperazine group, which enhances its bioavailability. Similar compounds include:

Tetracycline: The parent compound of this compound, used to treat a wide range of bacterial infections.

Doxycycline: A tetracycline antibiotic with improved absorption and a longer half-life.

Minocycline: Another tetracycline derivative with enhanced lipid solubility and better tissue penetration

This compound’s uniqueness lies in its improved bioavailability due to the piperazine group, making it a more effective antibiotic in certain clinical settings.

特性

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N4O9/c1-28(41)15-5-4-6-18(35)19(15)23(36)20-16(28)13-17-22(31(2)3)24(37)21(26(39)29(17,42)25(20)38)27(40)30-14-33-9-7-32(8-10-33)11-12-34/h4-6,16-17,22,34-36,39,41-42H,7-14H2,1-3H3,(H,30,40)/t16-,17-,22-,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUQZDNDLCIQFJ-REHNUXHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891415 | |

| Record name | Pipacycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110-80-1 | |

| Record name | Pipacycline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001110801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipacycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pipacycline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ3P6082I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of Mepicycline?

A1: Mepicycline, like other tetracyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [] It binds to the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the acceptor site on the mRNA-ribosome complex. This halts the addition of amino acids to the growing polypeptide chain, ultimately inhibiting bacterial growth.

Q2: How does Mepicycline differ from other tetracyclines in terms of its effect on the ureter?

A2: Research shows that different tetracyclines have varying effects on the ureter, with Mepicycline and Doxycycline antagonizing the contractile action of barium chloride, while Tetracycline and Rolitetracycline increase it. [] This difference is attributed to the percentage of 4-epiderivatives in each tetracycline. The higher the concentration of 4-epiderivatives, the weaker the effect of Mepicycline and Doxycycline, and the stronger the action of Tetracycline and Rolitetracycline. []

Q3: Does intravenous administration of Mepicycline affect ureteral flow?

A3: Intravenous injection of Mepicycline, unlike Tetracycline and Rolitetracycline, does not induce a significant change in intra-ureteral flow. [] This suggests a different pharmacokinetic profile and potentially less direct impact on the ureteral smooth muscle compared to other tetracyclines.

Q4: Does Mepicycline offer any protection against penicillinase?

A4: Yes, Mepicycline exhibits antipenicillinase activity. [, ] This means it can protect penicillin from inactivation by bacterial enzymes called penicillinases, which are a major mechanism of bacterial resistance to penicillin. This property could be beneficial in combating penicillin-resistant infections.

Q5: Are there any studies on the combined use of Mepicycline with other antibiotics?

A5: Yes, there have been laboratory and clinical studies investigating the effectiveness of Mepicycline combined with Phenoxymethylpenicillin. [, ] These studies highlight the potential synergistic effects of combining these antibiotics, potentially offering broader spectrum antibacterial coverage.

Q6: Is there evidence of Mepicycline being used in respiratory tract infections?

A6: While there is no direct mention of Mepicycline use for respiratory infections in the provided abstracts, research indicates that tetracyclines, in general, can impact respiratory tract function. [] The specific application of Mepicycline for respiratory infections would require further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide](/img/structure/B610030.png)

![2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride](/img/structure/B610034.png)

![1-[2-(4-Tert-butylphenyl)-2-(indan-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B610038.png)